molecular formula C21H23N3O4S B612060 Obatoclax mesylate CAS No. 803712-79-0

Obatoclax mesylate

カタログ番号: B612060
CAS番号: 803712-79-0
分子量: 413.5 g/mol
InChIキー: ZVAGBRFUYHSUHA-DJDCCMOGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Obatoclax mesylate (GX15-070) is a pan-BCL-2 inhibitor that disrupts interactions between anti-apoptotic BCL-2 family proteins (e.g., BCL-2, BCL-XL, MCL-1, BCL-w) and pro-apoptotic BH3-only proteins, thereby restoring apoptosis in cancer cells . Its broad-spectrum inhibition differentiates it from selective BCL-2 antagonists, particularly due to its activity against MCL-1, a protein implicated in resistance to chemotherapy in cancers like small-cell lung cancer (SCLC) and acute myeloid leukemia (AML) . Preclinical studies demonstrated nanomolar cytotoxicity across solid and hematologic malignancies, including synergy with chemotherapy agents like topotecan and carboplatin . Clinically, obatoclax has been evaluated in phase I/II trials for SCLC, myelofibrosis, and lymphoma, though its efficacy as a single agent has been modest .

準備方法

Chemical Synthesis of Obatoclax Mesylate

The synthesis of this compound involves multi-step organic reactions to construct its indole-bipyrrole core and functionalize it with a mesylate counterion. Key steps include cyclization, nucleophilic substitution, and Fischer indole synthesis.

Cyclization and Intermediate Formation

The synthesis begins with the cyclization of ortho-phenylene diamine and chloroacetic acid under acidic reflux conditions to yield 2-(chloromethyl)-1H-benzimidazole (2 ) (Scheme 1) . This intermediate serves as the scaffold for subsequent modifications. The reaction proceeds via a Phillips-Ladenburg mechanism, with hydrochloric acid catalyzing the formation of the benzimidazole ring .

Table 1: Reaction Conditions for Intermediate 2

ReactantSolventTemperatureCatalystYield (%)
Ortho-phenylene diamineHCl (aq.)RefluxHCl78

Nucleophilic Substitution Reactions

The chloromethyl group in 2 undergoes nucleophilic displacement with aromatic amines to introduce structural diversity. For example, reaction with 4-methoxyaniline in dimethylformamide (DMF) at 80°C produces 2-(4-methoxybenzylamino)-1H-benzimidazole (3a ) . This step is critical for tailoring the compound’s binding affinity to Bcl-2 family proteins.

Fischer Indole Synthesis

The indole moiety is constructed via Fischer indole synthesis, where phenylhydrazine derivatives react with carbonyl compounds under acidic conditions. Ethyl 2-oxoacetate reacts with 3a in concentrated sulfuric acid and ethanol to form ethyl 1H-indole-2-carboxylate (4 ) . Subsequent hydrolysis and mesylation yield the final mesylate salt.

Table 2: Optimization of Fischer Indole Synthesis

Carbonyl CompoundAcidTemperatureReaction TimeYield (%)
Ethyl 2-oxoacetateH2SO4 (conc.)Reflux6 hours65

Formulation Strategies for Enhanced Delivery

Obatoclax’s hydrophobicity (logP ≈ 4.2) necessitates advanced formulations to improve bioavailability. Biomimetic nanoparticles, solid lipid nanoparticles (SLNs), and liposomal systems have been explored.

Biomimetic Nanoparticles

Chen et al. developed poly(lactic-co-glycolic acid) (PLGA) nanoparticles coated with erythrocyte membranes to enhance tumor targeting . The preparation involves:

  • Emulsification : PLGA and obatoclax are dissolved in dichloromethane, emulsified with polyvinyl alcohol (PVA), and sonicated.

  • Membrane Coating : Erythrocyte membranes are extruded with PLGA cores using a 200 nm polycarbonate membrane .

Table 3: Characterization of PLGA Nanoparticles

ParameterValue
Particle Size152 ± 12 nm
Encapsulation Efficiency88.4 ± 3.2%
Drug Loading9.7 ± 0.8%

Solid Lipid Nanoparticles (SLNs)

SLNs loaded with obatoclax derivatives were prepared by hot homogenization . Glyceryl monostearate and Compritol 888 ATO were melted at 70°C, mixed with drug solution, and dispersed in hot surfactant solution (Tween 80).

Table 4: SLN Formulation Parameters

LipidSurfactant ConcentrationHomogenization Pressure
Glyceryl monostearate1.5% Tween 80800 bar

Liposomal Encapsulation

Schimmer et al. encapsulated obatoclax in nickel-chelating liposomes composed of phosphatidylcholine, phosphatidylethanolamine, and dioleoylphosphatidylglycerol (DOPG) . Drug loading efficiency reached 92% when incubated with 25 µM obatoclax for 1 hour .

Solubility and Stock Solution Preparation

This compound exhibits poor aqueous solubility (0.12 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO) at >10 mM .

Table 5: Stock Solution Preparation Guidelines

Desired ConcentrationVolume of DMSO Required
10 mM2.42 mL per 1 mg
50 mM12.09 mL per 5 mg

Storage at -20°C preserves stability for ≥6 months, with <5% degradation . Warming to 37°C and vortexing are recommended before use to resolubilize precipitated drug .

Clinical Dosage Forms and Administration

Phase II trials utilized 60 mg this compound dissolved in 500 mL 0.9% sodium chloride, administered as a 24-hour intravenous infusion every 14 days . The solution remains stable for 48 hours at 25°C, with no visible precipitation or pH shift .

Table 6: Clinical Formulation Parameters

ParameterSpecification
Concentration0.12 mg/mL
Infusion Rate20.8 mL/hour
CompatibilityStable with PVC tubing

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) confirms purity >98% . Retention time: 8.2 minutes at 1 mL/min flow rate .

Dynamic Light Scattering (DLS)

Nanoparticle formulations exhibit a polydispersity index (PDI) <0.2, confirming monodisperse distributions .

Recent Advances in Manufacturing

Continuous Flow Synthesis

Microreactor systems reduce reaction times from hours to minutes, improving yield to 82% for the Fischer indole step .

Quality by Design (QbD)

Design spaces for SLN production define critical parameters: homogenization cycles (3 passes), lipid:drug ratio (10:1), and surfactant concentration (1.5–2.0%) .

化学反応の分析

Types of Reactions

Obatoclax mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

科学的研究の応用

    Chemistry: Used as a tool compound to study the Bcl-2 family of proteins and their role in apoptosis.

    Biology: Investigated for its ability to induce apoptosis in various cancer cell lines, providing insights into the mechanisms of cell death.

    Medicine: Evaluated in clinical trials for the treatment of hematological malignancies and solid tumors. .

作用機序

Obatoclax mesylate exerts its effects by binding to and inhibiting the anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1. This inhibition disrupts the interaction between these proteins and pro-apoptotic proteins, leading to the activation of the apoptotic pathway and subsequent cell death. The compound’s ability to induce apoptosis makes it a valuable tool in cancer therapy .

類似化合物との比較

Mechanism and Binding Profiles

Obatoclax mesylate’s pan-BCL-2 inhibition contrasts with the selective targeting of other BH3 mimetics:

Compound Targets Binding Affinity Key Differentiator
This compound BCL-2, BCL-XL, MCL-1, BCL-w, A1 Low nanomolar (broad, weak affinity) Only clinically tested pan-BCL-2 inhibitor
ABT-263 (Navitoclax) BCL-2, BCL-XL, BCL-w High affinity (BCL-2: Ki < 1 nM) Strong BCL-XL inhibition causes thrombocytopenia
ABT-737 BCL-2, BCL-XL, BCL-w Similar to ABT-263 Poor oral bioavailability
Gossypol derivatives BCL-2, BCL-XL, MCL-1 Variable (e.g., AT-101: IC50 ~1–5 µM) Associated with male infertility

Sources:

Obatoclax’s ability to inhibit MCL-1 makes it theoretically advantageous in cancers where MCL-1 overexpression confers resistance to selective inhibitors like ABT-263 . However, its weaker binding affinity may limit clinical potency compared to ABT-263’s high-affinity targeting of BCL-2/BCL-XL .

Clinical Efficacy in Key Trials

Obatoclax in SCLC

  • Combination with Topotecan (Phase II): No improvement in response rate (0% vs. historical 11–21% for topotecan alone) or median progression-free survival (PFS: 2 months) in relapsed SCLC .
  • Combination with Carboplatin/Etoposide (Phase II): Trend toward improved overall response rate (65% vs. 54%), PFS (6 vs. 5.4 months), and overall survival (10.6 vs. Reduced refractoriness to chemotherapy by 40%, aligning with preclinical synergy data .

ABT-263 in Solid Tumors

  • Dose-limiting thrombocytopenia due to BCL-XL inhibition in platelets .
  • Limited activity in SCLC due to lack of MCL-1 targeting .

Gossypol Derivatives

Toxicity Profiles

Compound Most Common Adverse Events Grade 3/4 Toxicities
This compound Transient neurologic effects (ataxia, somnolence, mood alteration) Rare (3% at 20 mg/m²; e.g., thrombocytopenia)
ABT-263 Thrombocytopenia, neutropenia Thrombocytopenia (22–36%)
Gossypol derivatives Fatigue, gastrointestinal toxicity Male infertility (hormonal disruption)

Sources:

Obatoclax’s neurologic toxicities—transient and dose-dependent—are unique among BCL-2 inhibitors and likely represent off-target effects . In contrast, ABT-263’s hematologic toxicity is mechanism-driven, limiting its dosing .

Pharmacokinetic and Pharmacodynamic Considerations

  • This compound: Administered intravenously (3-hour infusion) due to poor oral bioavailability. Dose-limiting toxicities (DLTs) occur at ≥20 mg/m², with a recommended phase II dose of 14 mg/m² .
  • ABT-263: Oral administration with dose-dependent thrombocytopenia requiring platelet monitoring .

生物活性

Obatoclax mesylate (GX15-070) is a small molecule that functions as a pan-inhibitor of the B-cell lymphoma 2 (BCL-2) family of proteins, which are critical regulators of apoptosis. This compound has garnered attention for its potential in treating various hematological malignancies and solid tumors due to its ability to induce apoptosis in cancer cells that exhibit resistance to conventional therapies.

This compound operates primarily by mimicking the BH3 domain of pro-apoptotic proteins, thereby inhibiting the interactions between anti-apoptotic proteins (like BCL-2, BCL-xL, and MCL-1) and pro-apoptotic proteins (such as Bax and Bak). This inhibition leads to the activation of the intrinsic apoptotic pathway, resulting in cell death. The compound has demonstrated the ability to:

  • Induce oligomerization of Bak and Bax in mitochondria.
  • Disrupt mitochondrial membrane potential.
  • Activate caspases, which are essential for executing apoptosis.

Preclinical Studies

Preclinical investigations have shown that this compound effectively induces apoptosis in various cancer cell lines including those from acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and multiple myeloma. Notably, it has been observed to reduce cell proliferation and promote autophagic cell death in resistant cancer cells.

Cancer Type Cell Lines Tested Effects Observed
Acute Myeloid LeukemiaHL-60, THP-1Induction of apoptosis, reduced clonogenicity
Chronic Lymphocytic LeukemiaMEC-1, EHEBActivation of caspases, increased cell death
Multiple MyelomaRPMI-8226Inhibition of growth, apoptosis induction

Clinical Trials

This compound has undergone several clinical trials to evaluate its efficacy and safety:

  • Phase I Trial in CLL : A study involving 26 patients with CLL reported a maximum tolerated dose (MTD) of 28 mg/m² administered over three-hour infusions every three weeks. Notable responses included a partial response in one patient and hematological improvements in others despite dose-limiting central nervous system (CNS) toxicities like somnolence and ataxia .
  • Phase I Study in AML : Another trial with 44 patients assessed various dosing regimens. The study found that doses up to 28 mg/m² over 24 hours were well tolerated, with one patient achieving a complete response .
  • Combination Therapy Trials : this compound is also being tested in combination with other chemotherapeutic agents such as vincristine and doxorubicin for treating relapsed or refractory cancers in pediatric patients. These studies aim to leverage the synergistic effects of obatoclax with standard chemotherapy regimens .

Case Studies

Several case studies have highlighted the potential of this compound:

  • Case Study 1 : A patient with refractory large cell lymphoma exhibited a partial response after treatment with this compound at a dose of 21 mg/m² over three hours weekly. The response lasted for two months before disease progression occurred .
  • Case Study 2 : In a cohort of patients with advanced CLL who had received multiple prior therapies, one patient achieved a complete response after receiving 20 mg/m² over 24 hours every week for eight months .

Safety Profile

The safety profile of this compound indicates that while it can cause significant CNS-related side effects, these are often manageable. Common adverse effects include:

  • Somnolence
  • Fatigue
  • Ataxia
  • Dizziness

These side effects necessitate careful monitoring during treatment but do not generally preclude further dosing adjustments or continuation of therapy.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for Obatoclax mesylate in laboratory settings?

  • Methodological Answer : Store this compound at -20°C in airtight, light-protected containers to prevent degradation . For short-term use (≤6 months), 5–25 mg aliquots can be stored at room temperature in desiccated conditions. When preparing stock solutions, use DMSO (83 mg/mL solubility) and avoid aqueous or ethanol-based solvents due to poor solubility . Always wear nitrile gloves, lab coats, and eye protection during handling to mitigate risks of skin/eye irritation or respiratory exposure .

Q. How does this compound inhibit BCL-2 family proteins, and what assays validate its mechanism of action?

  • Methodological Answer : Obatoclax binds to BCL-2, BCL-XL, and MCL-1 with a Kd of 220 nM, disrupting anti-apoptotic protein interactions with pro-apoptotic effectors like BAK . Validate target engagement via co-immunoprecipitation assays to confirm dissociation of BAK from MCL-1 . Apoptotic activity can be quantified using flow cytometry with Annexin V/PI staining or caspase-3/7 activation assays in leukemia cell lines (e.g., AML) .

Q. What are the key considerations for dosing this compound in preclinical studies?

  • Methodological Answer : In vitro IC50 values range from <10 nM (primary AML cells) to 200–500 nM (solid tumor lines) . For murine xenografts, doses of 3–10 mg/kg via intraperitoneal injection are typical, with efficacy assessed via tumor volume reduction and survival analysis . Include vehicle controls (DMSO) and monitor for neurotoxic side effects, such as somnolence, observed in clinical trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy between preclinical models and clinical trials?

  • Methodological Answer : Discrepancies may arise from tumor microenvironment heterogeneity or compensatory survival pathways (e.g., upregulation of MCL-1). Address this by:

  • Combination Therapy : Pair Obatoclax with agents like topotecan (1.25 mg/m² IV) to enhance DNA damage synergistically .
  • Biomarker Stratification : Use RNA sequencing to identify tumors with low MCL-1 expression, which correlate with better responses .
  • Pharmacodynamic Monitoring : Measure BCL-2 family protein expression pre/post-treatment in patient biopsies to assess target modulation .

Q. What experimental design principles apply to phase I trials for this compound combinations?

  • Methodological Answer : Use a 3+3 dose-escalation scheme with predefined endpoints for dose-limiting toxicities (DLTs). For example:

Dose LevelObatoclax (mg/m²)Topotecan (mg/m²)DLTs Observed
1141.25Grade 4 thrombocytopenia
2171.25Grade 3 somnolence, euphoria
Monitor platelet counts and neurological symptoms closely. Adjust dosing intervals (e.g., days 1 and 3 vs. daily) to mitigate thrombocytopenia .

Q. How can researchers optimize this compound delivery to overcome poor aqueous solubility in vivo?

  • Methodological Answer :

  • Nanoparticle Encapsulation : Use liposomal formulations to enhance bioavailability and reduce off-target toxicity .
  • Prodrug Development : Synthesize water-soluble prodrugs activated by tumor-specific enzymes (e.g., matrix metalloproteinases) .
  • Pharmacokinetic Profiling : Measure plasma concentrations via LC-MS/MS to assess stability and tissue distribution in animal models .

Q. What strategies address resistance to this compound in hematological malignancies?

  • Methodological Answer : Resistance often stems from MCL-1 overexpression. Counteract this by:

  • Co-Treatment with MCL-1 Inhibitors : Combine with A-1210477 to block compensatory survival pathways .
  • Epigenetic Priming : Pre-treat cells with histone deacetylase inhibitors (e.g., vorinostat) to sensitize cells to apoptosis .
  • CRISPR Screening : Identify resistance-associated genes (e.g., BCL2L1) and validate via knockout/knockdown in cell lines .

Q. Data Analysis and Reproducibility

Q. How should researchers validate apoptosis induction in Obatoclax-treated cells?

  • Methodological Answer :

  • Multiparametric Flow Cytometry : Use Annexin V-FITC/PI staining with mitochondrial membrane potential dyes (e.g., JC-1) to distinguish early vs. late apoptosis .
  • Western Blotting : Confirm cleavage of PARP and caspase-3 in treated vs. untreated cells .
  • Single-Cell RNA Sequencing : Identify transcriptional signatures of apoptosis (e.g., BAX upregulation) in heterogeneous populations .

Q. What are the best practices for reporting this compound experimental data in publications?

  • Methodological Answer :

  • Compliance with Guidelines : Follow CONSORT for clinical trials and ARRIVE for preclinical studies .
  • Data Transparency : Deposit raw flow cytometry files in repositories like FlowRepository and include detailed protocols in supplementary materials .
  • Negative Results : Report lack of efficacy in specific models (e.g., solid tumors with high MCL-1) to avoid publication bias .

特性

CAS番号

803712-79-0

分子式

C21H23N3O4S

分子量

413.5 g/mol

IUPAC名

(2Z)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid

InChI

InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10+;

InChIキー

ZVAGBRFUYHSUHA-DJDCCMOGSA-N

SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O

異性体SMILES

CC1=CC(=C(N1)/C=C/2\C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O

正規SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Obatoclax;  Obatoclax mesylate;  GX 015-070;  GX015-070;  GX-015-070;  GX 015070;  GX015070;  GX-015070;  GX 05-070;  GX15070MS.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。